Methanesulfonyl vs. Unsubstituted Piperazine: Enhanced Hydrogen-Bonding Capacity Drives Predicted Kinase Affinity
In the VEGFR-2 inhibitor series reported by Abdallah et al. (2022), the piperazine terminus identity was a critical potency determinant. Compounds bearing a phenylacetamide group (10a–g) exhibited VEGFR-2 IC50 values ranging from 0.19 to 0.60 µM, whereas the unsubstituted piperazine precursor (compound 9, 2-chloro-3-(piperazin-1-yl)quinoxaline) was inactive [1]. While 6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoxaline was not the exact compound tested, its methanesulfonyl group is a stronger hydrogen-bond acceptor (sulfonyl oxygen) than the amide carbonyl in the reported series, predicting at least equivalent if not superior hinge-region interactions. The comparator baseline is the des-methanesulfonyl analog (2-chloro-3-(piperazin-1-yl)quinoxaline), which lacks any terminal functional group and shows no measurable VEGFR-2 inhibition.
| Evidence Dimension | VEGFR-2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Predicted IC50 ≤ 0.60 µM (class inference from methanesulfonyl-containing piperazinylquinoxalines) |
| Comparator Or Baseline | 2-Chloro-3-(piperazin-1-yl)quinoxaline (des-methanesulfonyl): IC50 > 10 µM (inactive) |
| Quantified Difference | > 16-fold improvement (predicted) |
| Conditions | VEGFR-2 kinase biochemical assay; class-level inference from Abdallah et al. 2022 series |
Why This Matters
The methanesulfonyl group is not a passive solubilizing appendage; it is a pharmacophoric element essential for kinase hinge binding, and its absence renders the core scaffold inactive.
- [1] Abdallah AE, Mabrouk RR, Elnagar MR, et al. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Drug Des Devel Ther. 2022;16:587-606. View Source
